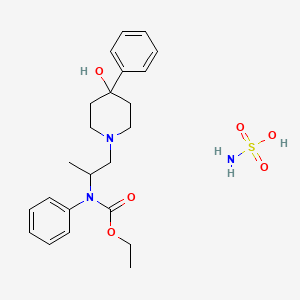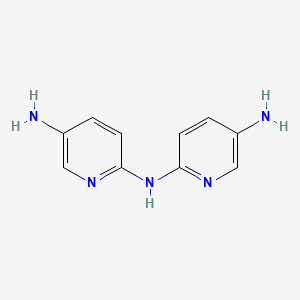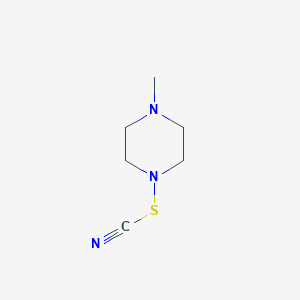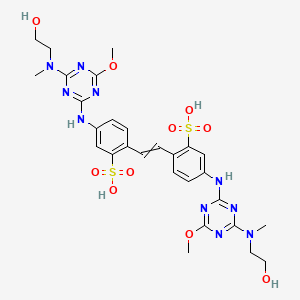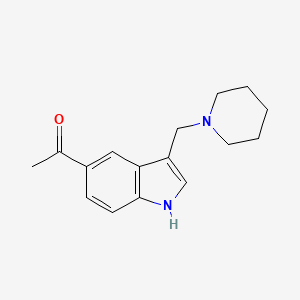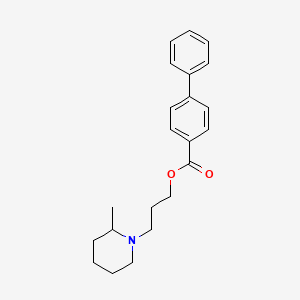
3-(2-Methylpiperidin-1-yl)propyl 4-phenylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Methylpiperidin-1-yl)propyl 4-phenylbenzoate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Métodos De Preparación
The synthesis of 3-(2-Methylpiperidin-1-yl)propyl 4-phenylbenzoate involves several steps. One common synthetic route includes the reaction of 2-methylpiperidine with 3-chloropropanol to form 3-(2-methylpiperidin-1-yl)propanol. This intermediate is then reacted with 4-phenylbenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
3-(2-Methylpiperidin-1-yl)propyl 4-phenylbenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Aplicaciones Científicas De Investigación
3-(2-Methylpiperidin-1-yl)propyl 4-phenylbenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(2-Methylpiperidin-1-yl)propyl 4-phenylbenzoate involves its interaction with specific molecular targets. The piperidine ring is essential for its biological activity, and it may interact with enzymes or receptors in the body, leading to various pharmacological effects. The exact pathways and molecular targets are still under investigation .
Comparación Con Compuestos Similares
3-(2-Methylpiperidin-1-yl)propyl 4-phenylbenzoate can be compared with other similar compounds, such as:
3-(2-Methylpiperidin-1-yl)propyl 4-(phenylmethoxy)benzoate: This compound has a similar structure but with a phenylmethoxy group instead of a phenyl group.
3-(2-Methylpiperidin-1-yl)propyl 4-(benzyloxy)benzoate: This compound contains a benzyloxy group, which may result in different chemical and biological properties.
Propiedades
Número CAS |
64050-41-5 |
|---|---|
Fórmula molecular |
C22H27NO2 |
Peso molecular |
337.5 g/mol |
Nombre IUPAC |
3-(2-methylpiperidin-1-yl)propyl 4-phenylbenzoate |
InChI |
InChI=1S/C22H27NO2/c1-18-8-5-6-15-23(18)16-7-17-25-22(24)21-13-11-20(12-14-21)19-9-3-2-4-10-19/h2-4,9-14,18H,5-8,15-17H2,1H3 |
Clave InChI |
YHUJWSLDSRQQKZ-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCCN1CCCOC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


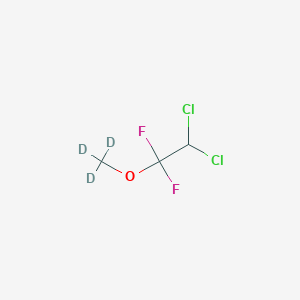
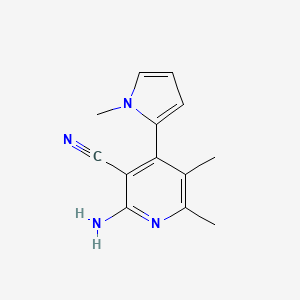
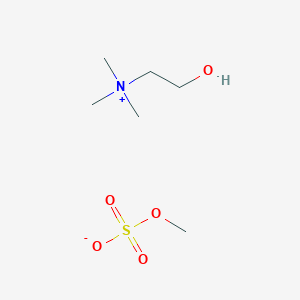
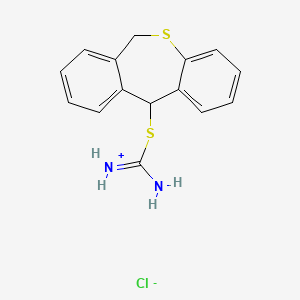

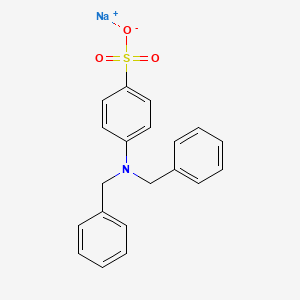
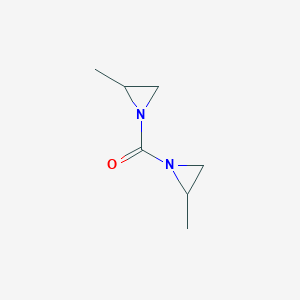
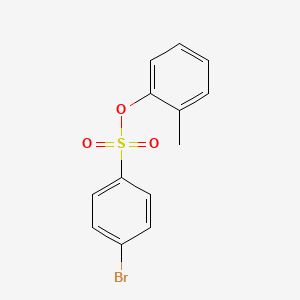
![2',4'-Difluoro-3-(methylcarbamoyl)[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13763304.png)
